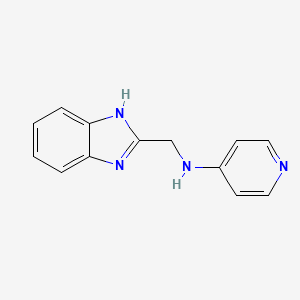

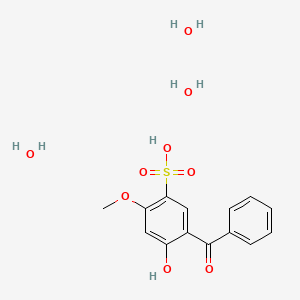

1,2-Dihydro-N-hydroxy-2-oxo-3-(3-phenylpropyl)-6-quinoxalinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TCS 2210 is a small molecule inducer of neuronal differentiation. It increases the expression of neuronal markers such as β-III tubulin and neuron-specific enolase, and induces neurite outgrowth in a population of PC12 neuronal precursor-like cells . This compound has shown significant potential in the field of neurobiology, particularly in the differentiation of mesenchymal stem cells into neuronal cells .

Preparation Methods

The synthetic routes and reaction conditions for TCS 2210 are not extensively documented in the public domain. it is known that the compound is supplied as a powder with a purity of at least 98% . The compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 5 milligrams per milliliter . For industrial production, the preparation method involves dissolving 2 milligrams of the compound in 50 microliters of DMSO to create a mother liquor with a concentration of 40 milligrams per milliliter .

Chemical Reactions Analysis

TCS 2210 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under standard laboratory conditions and is typically stored at -20°C to maintain its stability . Common reagents used in reactions involving TCS 2210 include DMSO and other organic solvents. The major products formed from these reactions are typically derivatives that retain the core structure of TCS 2210 while incorporating additional functional groups .

Scientific Research Applications

TCS 2210 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for inducing neuronal differentiation in mesenchymal stem cells . In biology, it is employed to study the mechanisms of neuronal differentiation and to develop new therapies for neurodegenerative diseases . In medicine, TCS 2210 is being investigated for its potential to promote nerve regeneration and repair . In industry, it is used in the development of new drugs and therapeutic agents targeting the nervous system .

Mechanism of Action

The mechanism of action of TCS 2210 involves the induction of neuronal differentiation through the upregulation of neuronal markers such as β-III tubulin and neuron-specific enolase . The compound promotes neurite outgrowth in PC12 neuronal precursor-like cells, which is indicative of its ability to stimulate the growth and development of neuronal cells . The molecular targets and pathways involved in this process include the activation of specific signaling pathways that regulate neuronal differentiation and growth .

Comparison with Similar Compounds

TCS 2210 is unique in its ability to induce neuronal differentiation in mesenchymal stem cells without cytotoxicity . Similar compounds include other small molecule inducers of neuronal differentiation, such as retinoic acid and brain-derived neurotrophic factor . TCS 2210 stands out due to its high potency and specificity in promoting neuronal differentiation .

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

N-hydroxy-2-oxo-3-(3-phenylpropyl)-6H-quinoxaline-6-carboxamide |

InChI |

InChI=1S/C18H17N3O3/c22-17(21-24)13-9-10-14-16(11-13)19-15(18(23)20-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11,13,24H,4,7-8H2,(H,21,22) |

InChI Key |

IOHPGNFXVFFBGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=NC3=CC(C=CC3=NC2=O)C(=O)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)

![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)

![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)